Hexyl methacrylate
Description
Overview of Methacrylate (B99206) Chemistry and Polymer Science
Methacrylates are a class of monomers derived from methacrylic acid. nih.gov They are characterized by a vinyl group and an ester group, which allows them to undergo polymerization to form long-chain molecules known as polymers. A well-known member of this family is methyl methacrylate (MMA), the monomer used to produce poly(methyl methacrylate) (PMMA), a transparent and rigid plastic often used as a glass substitute. ebsco.combritannica.com
The polymerization of methacrylates, including hexyl methacrylate, can be initiated by various methods, such as free-radical polymerization. This process involves the use of an initiator to create free radicals that react with the monomer, propagating a chain reaction that leads to the formation of a polymer. nih.gov The properties of the resulting polymer, such as molecular weight, flexibility, and thermal stability, can be controlled by manipulating the reaction conditions and the chemical structure of the monomer. acs.org
Significance of this compound within Polymer Systems
The inclusion of a hexyl group in the methacrylate monomer structure significantly influences the properties of the resulting polymer, poly(this compound) (PHMA). This alkyl chain introduces flexibility and lowers the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. acs.orgpolymersource.ca The Tg of PHMA is approximately -5 °C, making it suitable for applications requiring flexibility at low temperatures. acs.org
The hydrophobicity imparted by the hexyl chain is another key feature. This property makes PHMA and its copolymers valuable in the development of coatings and adhesives where water resistance is crucial. preprints.orgmdpi.com Research has explored the use of HMA in creating superhydrophobic surfaces when combined with other materials like silica (B1680970) nanoparticles. mdpi.com
Furthermore, this compound can be copolymerized with other monomers, such as methyl methacrylate, to create materials with a range of mechanical properties. sigmaaldrich.com This versatility allows for the fine-tuning of polymer characteristics to meet the demands of specific applications. For instance, block copolymers of HMA and other monomers are being investigated for their self-assembly behavior in selective solvents, which has implications for drug delivery and nanotechnology. preprints.org
Research Trajectories and Contemporary Relevance
Current research on this compound is exploring its application in a variety of advanced materials. Studies have investigated the kinetics and mechanisms of HMA polymerization in different systems, such as microemulsions and nanoemulsions, to produce nanoparticles with controlled sizes and high reaction rates. acs.orgacs.orgtandfonline.comnih.gov These nanoparticles have potential uses in various fields, including biomedical applications. ontosight.ai
The synthesis of block copolymers containing PHMA is a particularly active area of research. For example, block copolymers of n-hexyl methacrylate and methyl methacrylate have been synthesized, demonstrating the potential to create materials with distinct phases and tunable mechanical properties. rsc.org Additionally, the incorporation of HMA into monolithic columns for capillary electrochromatography highlights its utility in developing advanced analytical tools. nih.gov
The ability to create polymers with specific functionalities by incorporating HMA continues to drive research. For example, the synthesis of copolymers of this compound and glycidyl (B131873) methacrylate has been explored for creating environmentally friendly and cost-effective modifiers for coatings. mdpi.com As the demand for sophisticated polymeric materials grows, the role of this compound in academic and industrial research is expected to expand, leading to new innovations in areas ranging from coatings and adhesives to biomedical devices and advanced analytical separations. ontosight.airesearchgate.netsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl 2-methylprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h2,4-8H2,1,3H3 | |
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InChI Key |
LNCPIMCVTKXXOY-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCOC(=O)C(=C)C | |
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Molecular Formula |
C10H18O2 | |
| Record name | N-HEXYL METHACRYLATE | |
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Related CAS |
25087-17-6 | |
| Record name | Poly(hexyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID4025406 | |
| Record name | n-Hexyl methacrylate | |
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Molecular Weight |
170.25 g/mol | |
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Physical Description |
N-hexyl methacrylate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
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Boiling Point |
153 to 185 °F at 8 mmHg (NTP, 1992), 162 °C, BP: 67-85 °C at 8 mm Hg, BP: 86 °C at 17 mm Hg | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (82 °C) (open cup) | |
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Solubility |
Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, ethanol | |
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Density |
0.88 (NTP, 1992) - Less dense than water; will float, 0.880 at 25 °C | |
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Vapor Density |
5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1) | |
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Color/Form |
Liquid | |
CAS No. |
142-09-6 | |
| Record name | N-HEXYL METHACRYLATE | |
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| Record name | Hexyl methacrylate | |
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Synthetic Methodologies for Hexyl Methacrylate and Its Polymers
Monomer Synthesis Routes
The industrial production of hexyl methacrylate (B99206) primarily relies on two principal chemical reactions: direct esterification and transesterification.
Direct Esterification: This common method involves the reaction of methacrylic acid with n-hexanol. flinders.edu.au The process is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is a reversible reaction. To drive the equilibrium towards the formation of the hexyl methacrylate ester, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation. The selection of a suitable catalyst is crucial to achieve high yields and minimize side reactions. While effective, the use of strong acids like sulfuric acid can present challenges in terms of corrosion and catalyst removal from the final product.
Transesterification: An alternative route to this compound is the transesterification of a more common methacrylate, typically methyl methacrylate, with n-hexanol. flinders.edu.auchempedia.info This reaction is also catalyzed, with options ranging from acids and bases to organometallic compounds. Catalysts such as lithium hydroxide (B78521) have been shown to be effective for the transesterification of methyl methacrylate with heavier alcohols. google.com The equilibrium of this reaction is shifted towards the desired product by removing the methanol (B129727) byproduct, often as an azeotrope with the excess methyl methacrylate. chempedia.info This method can be advantageous when the starting alcohol is sensitive to acidic conditions.
Homopolymerization Techniques for Poly(this compound) (PHMA)
The conversion of this compound monomer into its polymer, poly(this compound) (PHMA), is predominantly achieved through radical polymerization. This can be carried out using conventional free radical methods or more advanced controlled/living radical polymerization techniques.
Free Radical Polymerization Kinetics and Mechanisms
Conventional free radical polymerization is a widely used method for producing PHMA. The process is initiated by the decomposition of a radical initiator, followed by propagation, chain transfer, and termination steps. The kinetics of this process are influenced by several factors, including the choice of initiator and its concentration, the solvent, and the reaction temperature.
A variety of thermal initiators can be used for the free radical polymerization of this compound, with benzoyl peroxide (BPO) being a common example. The concentration of the initiator has a significant impact on both the rate of polymerization and the molecular weight of the resulting polymer.
A kinetic study of the polymerization of this compound in dimethyl sulfoxide (B87167) at 70°C using benzoyl peroxide as the initiator demonstrated a direct relationship between initiator concentration and the rate of polymerization. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq As the concentration of BPO was increased, the rate of polymerization also increased. Conversely, the average degree of polymerization was found to decrease with increasing initiator concentration. rdd.edu.iq This is because a higher initiator concentration leads to a greater number of initiated chains, resulting in shorter polymer chains at full monomer conversion. The rate of polymerization was found to be proportional to the initiator concentration to the power of 0.35. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq
Table 1: Effect of Initiator (Benzoyl Peroxide) Concentration on the Rate of Polymerization of this compound in Dimethyl Sulfoxide at 70°C
In a study of this compound polymerization in dimethyl sulfoxide, the rate of polymerization was found to be proportional to the 1.53 power of the monomer concentration. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq This deviation from the typical first-order dependence suggests complex interactions between the monomer, polymer, and solvent.
Table 2: Effect of Monomer Concentration on the Rate of Polymerization of this compound in Dimethyl Sulfoxide at 70°C with 1x10⁻³ mol dm⁻³ BPO
Controlled/Living Radical Polymerization (CLRP) of this compound
To achieve better control over the molecular weight, molecular weight distribution (polydispersity), and architecture of poly(this compound), controlled/living radical polymerization (CLRP) techniques are employed. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CLRP method that can be applied to the polymerization of methacrylates, including those with long alkyl chains like this compound. researchgate.net The polymerization is typically initiated by an alkyl halide and catalyzed by a transition metal complex, commonly a copper(I) halide complexed with a nitrogen-based ligand. The use of polar solvents can be beneficial for solubilizing the catalyst complex and achieving a homogeneous system, which often leads to better control over the polymerization. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CLRP technique that can be used for the synthesis of well-defined poly(this compound). This method employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. RAFT is known for its tolerance to a wide range of functional groups and reaction conditions. It has been successfully used for the polymerization of various methacrylates, and by extension, is a suitable method for this compound. whiterose.ac.uk
Nitroxide-Mediated Polymerization (NMP): NMP is a CLRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. While the homopolymerization of methacrylates by NMP can be challenging, the use of specific nitroxides and co-monomers can facilitate a controlled process. rsc.org
Anionic Polymerization: Anionic polymerization can also be employed to produce well-defined poly(this compound). researchgate.net This technique involves the use of an anionic initiator, such as an organolithium compound or potassium tert-butoxide, and is typically carried out at low temperatures to minimize side reactions. Anionic polymerization of n-hexyl methacrylate has been successfully performed in tetrahydrofuran (B95107) (THF) at temperatures ranging from 0°C to 60°C, yielding polymers with high conversions. researchgate.net
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a versatile method for controlling the polymerization of a wide array of monomers. This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with complex architectures and narrow molecular weight distributions. wikipedia.org
In the context of this compound derivatives, the RAFT process has been successfully applied to monomers such as 6-[4-(4'-methoxyphenyl)phenoxy]this compound. Research has demonstrated that using 2-(2-cyanopropyl) dithiobenzoate as the RAFT agent enables the production of side-chain liquid-crystalline polymers with controlled molecular weights and narrow polydispersities. uq.edu.au Studies on these specialized poly(this compound) derivatives revealed that polymers produced via RAFT had a narrower thermal stability range for their liquid-crystalline mesophase compared to those synthesized by conventional free-radical methods. uq.edu.au
The general mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria. A standard thermal initiator, such as azobisisobutyronitrile (AIBN), generates free radicals that initiate polymerization. The growing polymer chains react with the RAFT agent, forming a dormant intermediate radical. This intermediate can fragment to release either the original growing chain or a new radical derived from the RAFT agent's R-group, which then initiates a new polymer chain. This rapid exchange between active (propagating) and dormant states ensures that all chains grow at a similar rate, leading to a low polydispersity index (PDI). wikipedia.orgyoutube.com
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that facilitates the synthesis of well-defined polymers. The process is based on a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen) and a transition metal catalyst, typically a copper complex. ethz.chspringernature.com This dynamic equilibrium between active and dormant species allows for the controlled growth of polymer chains.
While specific studies focusing solely on the ATRP of unsubstituted this compound are not extensively detailed in the provided search results, significant research has been conducted on structurally similar monomers like hexyl acrylate (B77674) (HA). In the ATRP of hexyl acrylate, various initiators and copper catalysts (CuBr or CuCl) complexed with ligands like 2,2′-bipyridine or N,N,N′,N″,N″-pentamethyl diethylenetriamine (B155796) have been employed. researchgate.net The polymerization was found to be better controlled with the addition of polar solvents like acetone, which creates a homogeneous catalytic system and leads to polymers with well-defined molecular weights and narrow polydispersity indices. researchgate.net
Furthermore, research on other alkyl methacrylates, such as n-butyl methacrylate, has shown that homogeneous ATRP can be successfully conducted in anhydrous methanol, which acts as an anti-solvent for the resulting polymer. rsc.org This approach yields polymers with very low dispersity (Đ as low as 1.02). rsc.org The catalyst system for such polymerizations often involves a copper halide complexed with a suitable ligand. The initiator is typically an alkyl halide, from which the halogen atom is reversibly transferred to the growing chain end. ethz.ch These findings on related monomers provide a strong basis for designing controlled ATRP systems for this compound.
Anionic Polymerization of this compound
Anionic polymerization is a form of living polymerization that can produce polymers with highly uniform chain lengths and well-defined structures, particularly when side reactions are minimized.
Initiator Systems and Mechanism in Anionic Polymerization
The anionic polymerization of n-hexyl methacrylate (HMA) has been successfully achieved at ambient and elevated temperatures using potassium tert-butoxide (t-BuOK) as an initiator in tetrahydrofuran (THF). researchgate.netresearchgate.net This system is notable because it can proceed at temperatures of 0 °C, 30 °C, and even 60 °C with nearly complete monomer conversion, which is a significant advancement over traditional anionic polymerizations of methacrylates that often require cryogenic temperatures (-78 °C) to suppress side reactions. researchgate.net
The mechanism involves the initiation of the HMA monomer by the t-BuOK. Gel permeation chromatography (GPC) analysis of the resulting poly(n-hexyl methacrylate) (PHMA) suggests that the t-BuOK initiator exists in multiple states within the THF solvent, including various types of ion-pairs and associations. wikipedia.orgresearchgate.net The ability of the t-BuOK system to achieve high conversions at higher temperatures is attributed to the suppression of common side reactions, such as the "bite back" reaction that can terminate the growing polymer chain. researchgate.net The larger radius of the potassium (K+) counter-ion is considered a factor in reducing these termination pathways compared to systems using smaller counter-ions like lithium (Li+). researchgate.net
Conversion Studies in Anionic Polymerization
Studies on the anionic polymerization of n-hexyl methacrylate initiated by t-BuOK in THF have demonstrated remarkably high monomer conversions. Research indicates that conversions are almost complete across a range of temperatures. researchgate.netresearchgate.net This high efficiency underscores the "living" nature of the polymerization under these conditions, with minimal termination or chain transfer reactions. The successful synthesis of block copolymers, such as PHMA-b-PMMA, with conversions close to 100% further confirms the high fidelity of this polymerization system. researchgate.netresearchgate.net
| Temperature (°C) | Monomer | Initiator System | Solvent | Conversion |
|---|---|---|---|---|
| 0 | n-Hexyl Methacrylate | t-BuOK | THF | >99% |
| 30 | n-Hexyl Methacrylate | t-BuOK | THF | >99% |
| 60 | n-Hexyl Methacrylate | t-BuOK | THF | >95% |
This table summarizes the high conversion rates achieved in the anionic polymerization of n-hexyl methacrylate at various temperatures. Data sourced from multiple studies. researchgate.net
Emulsion and Microemulsion Polymerization Studies
Emulsion and microemulsion polymerizations are heterophase techniques where the monomer is polymerized within droplets dispersed in a continuous phase, typically water. These methods are advantageous for achieving high polymerization rates and high molecular weight polymers simultaneously.
Kinetics and Mechanism of Microemulsion Polymerization
The microemulsion polymerization of this compound has been investigated in detail, particularly within mixed cationic surfactant systems like dodecyltrimethylammonium (B156365) bromide/didodecyldimethylammonium bromide. A kinetic analysis of this system provides insight into the reaction mechanism. uq.edu.au When using water-soluble initiators such as azobis(amidinopropane) hydrochloride (V-50) or buffered potassium persulfate (KPS), the polymerization proceeds to 100% conversion. uq.edu.auresearchgate.net
A key finding from these kinetic studies is that the maximum reaction rate consistently occurs at approximately 39% monomer conversion. uq.edu.auresearchgate.net This observation is in excellent agreement with theoretical models that assume no bimolecular termination and fast radical capture by the monomer droplets. uq.edu.au The propagation rate constant (kp) for this compound at 60 °C was estimated to be 995 M-1s-1 through interpolation of data from other alkyl methacrylates. researchgate.net A notable feature of this compound in this context is the low glass transition temperature (Tg) of its polymer (-5 °C), which ensures that the polymerization system does not vitrify even at full conversion at a reaction temperature of 60 °C, allowing the propagation rate constant to remain independent of conversion. researchgate.net
Studies using unbuffered potassium persulfate as an initiator showed discrepancies with the theoretical model, which was attributed to the hydrolysis of the initiator. This highlights the importance of maintaining buffered conditions in mechanistic studies of such systems. uq.edu.au
| Parameter | Value / Observation | Initiator System(s) |
|---|---|---|
| Monomer | This compound | V-50, Buffered KPS |
| Polymerization Type | Microemulsion | V-50, Buffered KPS |
| Final Conversion | Up to 100% | V-50, Buffered KPS |
| Conversion at Max. Rate | ~39% | V-50 |
| Estimated kp (60 °C) | 995 M-1s-1 | N/A |
| Polymer Tg | -5 °C | N/A |
This table presents key kinetic and mechanistic data from microemulsion polymerization studies of this compound. uq.edu.auresearchgate.net
Nanoemulsion Polymerization and Particle Characteristics
The synthesis of poly(this compound) nanoparticles can be effectively achieved through nanoemulsion polymerization. This technique utilizes nanoemulsions, which are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20 to 200 nm. The polymerization process can be initiated within these nanodroplets, which act as templates, influencing the final particle size and characteristics of the resulting polymer. tandfonline.comresearchgate.net
Nanoemulsions for this compound polymerization can be prepared by both low-energy methods, such as the phase inversion temperature (PIT) technique, and high-energy methods like microfluidization. tandfonline.com A study comparing these two methods for the polymerization of this compound found that both yielded extremely fast polymerization rates at 20°C when using a redox pair initiator. tandfonline.com The resulting poly(this compound) particles were only slightly larger than the initial nanoemulsion droplets, suggesting that the droplets served as effective templates. tandfonline.com This templating effect is enhanced by the presence of a hydrophobe, such as squalane, which minimizes monomer diffusion between reacting and non-reacting droplets. tandfonline.comresearchgate.net
Key characteristics of the poly(this compound) obtained via nanoemulsion polymerization, such as molar mass and glass transition temperature, have been shown to be largely independent of the monomer conversion, surfactant concentration, and the specific nanoemulsification method employed. tandfonline.com For instance, in a system using Brij 56 as the surfactant and squalene (B77637) as a costabilizer, nanoemulsions with droplet diameters between 32 and 44 nm were produced. researchgate.net Subsequent polymerization at 20°C with a redox initiator resulted in nearly 100% conversion in under 5 minutes, yielding polymer particles of approximately 40 nm, which closely mirrored the original droplet size of about 35 nm. researchgate.nettandfonline.com The high molar masses observed in these systems suggest that chain transfer to the monomer is a primary termination mechanism. researchgate.nettandfonline.com
| Parameter | Observation | Reference |
|---|---|---|
| Polymerization Rate | Extremely fast (e.g., ~100% conversion in <5 min at 20°C with redox initiator) | researchgate.net |
| Particle Size | Slightly larger than initial nanoemulsion droplets (e.g., ~40 nm particles from ~35 nm droplets) | tandfonline.comresearchgate.net |
| Molar Mass | High and independent of conversion and surfactant concentration | tandfonline.comresearchgate.net |
| Glass Transition Temperature (Tg) | Independent of conversion and surfactant concentration | tandfonline.com |
| Termination Mechanism | Suggested to be primarily chain transfer to monomer | researchgate.nettandfonline.com |
Effect of Initiators and Surfactants in Emulsion Systems
In emulsion polymerization systems for this compound, both initiators and surfactants play a critical role in controlling the polymerization kinetics and the final properties of the polymer latex. pcimag.comindoramaventures.com The choice of initiator, whether water-soluble or oil-soluble, and its concentration directly influences the reaction rate. researchgate.net For example, in the microemulsion polymerization of n-hexyl methacrylate, the polymerization temperature was found to have a strong effect on both the reaction rate and the final conversion. researchgate.net
Different types of surfactants provide different stabilization mechanisms. Anionic surfactants, for instance, contribute to the mechanical stability of the latex through electrostatic stabilization of the particles. pcimag.com Nonionic surfactants, on the other hand, provide stability against electrolytes and temperature changes through steric stabilization. pcimag.com In some cases, surfactants that combine both electrostatic and steric stabilization mechanisms, such as fatty alcohol ether sulfates, are used. pcimag.com The polymerization of n-hexyl methacrylate in a three-component microemulsion stabilized with the cationic surfactant dodecyltrimethylammonium bromide (DTAB) yielded bluish, transparent latices with particle sizes around 20 nm and high molar masses (approximately 3 x 10^6 g/mol ). researchgate.net This system demonstrated high reaction rates and achieved final conversions of up to 98%. researchgate.net
| Component | Effect | Example | Reference |
|---|---|---|---|
| Initiator | Influences reaction rate and conversion. | Polymerization temperature has a strong effect on reaction rate in microemulsion polymerization. | researchgate.net |
| Surfactant (General Role) | Lowers interfacial tension, emulsifies monomer, stabilizes particles, affects particle size, viscosity, and stability. | Anionic and nonionic surfactants are widely used for stabilization. | pcimag.com |
| Anionic Surfactant | Provides electrostatic stabilization, enhancing mechanical stability. | Alkyl sulfates. | pcimag.com |
| Nonionic Surfactant | Provides steric stabilization, enhancing electrolyte and thermal stability. | Polyethoxylates. | pcimag.com |
| Cationic Surfactant | Can be used to produce stable, translucent latices with small particle sizes. | Dodecyltrimethylammonium bromide (DTAB) used in n-hexyl methacrylate microemulsion polymerization yielded ~20 nm particles. | researchgate.net |
Copolymerization Strategies Involving this compound
Block Copolymer Synthesis
RAFT Polymerization for Block Copolymers (e.g., PNVP-b-PHMA)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique for synthesizing well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com This method has been successfully employed to prepare amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) and n-hexyl methacrylate (HMA), denoted as PNVP-b-PHMA. mdpi.comresearchgate.net The synthesis typically involves the sequential addition of monomers. mdpi.compreprints.org First, a PNVP macro-chain transfer agent (macro-CTA) is prepared by polymerizing NVP. Subsequently, this macro-CTA is used to initiate the polymerization of HMA to form the second block. preprints.org
A significant challenge in this synthesis is the different reactivity of the monomers; NVP is a less activated monomer (LAM), while methacrylates like HMA are more activated monomers (MAMs). mdpi.compreprints.org This requires the use of a suitable CTA that can effectively control the polymerization of both monomer types. mdpi.com Xanthates, such as O–ethyl S–(phthalimidylmethyl) xanthate, have been shown to be effective for this purpose. mdpi.compreprints.org The resulting PNVP-b-PHMA copolymers are amorphous and exhibit two distinct glass transition temperatures (Tg), corresponding to the PNVP and PHMA blocks. mdpi.comresearchgate.net
| Parameter | Detail | Reference |
|---|---|---|
| Polymerization Technique | Reversible Addition-Fragmentation chain Transfer (RAFT) | mdpi.com |
| Monomer Order | Sequential addition, typically NVP first, followed by HMA | mdpi.compreprints.org |
| Monomer Types | NVP (Less Activated Monomer - LAM), HMA (More Activated Monomer - MAM) | mdpi.compreprints.org |
| Chain Transfer Agent (CTA) | Xanthates (e.g., O–ethyl S–(phthalimidylmethyl) xanthate) | mdpi.compreprints.org |
| Copolymer Structure | Amorphous with two distinct glass transition temperatures | mdpi.comresearchgate.net |
ATRP for Amphiphilic Block Copolymers (e.g., PEO-block-PHMA)
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique used to synthesize amphiphilic block copolymers. While direct synthesis of PEO-block-PHMA is not extensively detailed in the provided context, the principles of ATRP allow for its creation, often by using a poly(ethylene oxide) (PEO) macroinitiator. This approach has been demonstrated in the synthesis of analogous A-B-A triblock copolymers, such as PMMA-b-PEO-b-PMMA, where PEO serves as the central hydrophilic block (B) and the polymethacrylate (B1205211) constitutes the outer hydrophobic blocks (A). aalto.fi
The process typically begins with the modification of hydroxyl-terminated PEO to create a macroinitiator with ATRP-active sites, for example, by esterification with 2-bromoisobutyryl bromide or 2-chloro propionyl chloride. aalto.firsc.org This PEO macroinitiator is then used to initiate the polymerization of a hydrophobic monomer like this compound in the presence of a metal catalyst (e.g., a copper or iron complex) and a ligand. aalto.fi This method allows for the synthesis of amphiphilic block copolymers with controlled block lengths and narrow molecular weight distributions. The resulting PEO-block-PHMA would possess both hydrophilic and hydrophobic segments, enabling self-assembly into various nanostructures in selective solvents.
Anionic Polymerization for Block Copolymers (e.g., PMMA-b-PHMA)
Anionic polymerization is a living polymerization technique that offers excellent control over the synthesis of block copolymers, particularly for methacrylate monomers. rsc.org This method has been effectively used to synthesize di-block copolymers of methyl methacrylate (MMA) and n-hexyl methacrylate (HMA), such as PMMA-b-PHMA and PHMA-b-PMMA. rsc.orgrsc.org The synthesis is typically carried out at low temperatures (e.g., 0 °C) in a solvent like tetrahydrofuran (THF) to minimize side reactions. rsc.orgresearchgate.net
An initiator such as potassium tert-butoxide (t-BuOK) can be used to initiate the polymerization of the first monomer. rsc.orgrsc.org Due to the living nature of the polymerization, the active anionic chain ends remain after the first monomer is consumed. The second monomer is then introduced to the system, and polymerization proceeds to form the second block. rsc.org This sequential monomer addition allows for the preparation of well-defined block copolymers with high conversions, often approaching 100%. rsc.orgresearchgate.net The resulting PMMA-b-PHMA copolymers exhibit two distinct glass transition temperatures, corresponding to the individual PMMA and PHMA blocks, confirming the microphase-separated block structure. rsc.orgrsc.org
| Parameter | Condition/Observation | Reference |
|---|---|---|
| Initiator | Potassium tert-butoxide (t-BuOK) | rsc.orgrsc.org |
| Solvent | Tetrahydrofuran (THF) | rsc.orgresearchgate.net |
| Temperature | 0 °C | rsc.orgresearchgate.net |
| Conversion | Close to 100% | rsc.orgresearchgate.net |
| Glass Transition Temperature (PHMA block) | -10 to 0 °C | rsc.orgrsc.org |
| Glass Transition Temperature (PMMA block) | 100 to 110 °C | rsc.orgrsc.org |
Graft Copolymer Synthesis (e.g., Amylopectin-g-PHMA via ATRP)
Graft copolymers of amylopectin (B1267705) and poly(this compound) (Amylopectin-g-PHMA) can be synthesized using Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. researchgate.net This method allows for the creation of copolymers with well-defined structures. researchgate.net The synthesis is typically a two-step process.
First, a macroinitiator is prepared by modifying the amylopectin backbone. researchgate.netresearchgate.net This involves the esterification of the hydroxyl groups on the amylopectin with an initiator molecule, such as ethyl α-bromoisobutyrate (EBiB), to form Amylopectin-Ethyl α-bromoisobutyrate (Ap-EBiB). researchgate.net The degree of substitution (DS), which is the number of initiator molecules attached to the amylopectin, can be controlled by adjusting reaction conditions like the ratio of reactants, solvent type, and temperature. researchgate.net
In the second step, the graft copolymerization is carried out. The amylopectin macroinitiator (Ap-EBiB) is reacted with the this compound (HMA) monomer in the presence of an ATRP catalyst system, such as CuCl/BPy (copper(I) chloride/2,2'-bipyridine), often in a mixed solvent system like DMF:H₂O. researchgate.net This process grafts hydrophobic PHMA chains onto the hydrophilic amylopectin backbone. researchgate.netresearchgate.net The conditions of the grafting reaction, such as monomer and initiator concentrations, can be optimized to control the monomer conversion and grafting efficiency. researchgate.netresearchgate.net
Table 1: Key Steps in ATRP Synthesis of Amylopectin-g-PHMA
| Step | Description | Reactants |
|---|---|---|
| 1. Macroinitiator Synthesis | Esterification of amylopectin's hydroxyl groups to introduce ATRP initiating sites. | Amylopectin, Ethyl α-bromoisobutyrate (EBiB) |
| 2. Graft Copolymerization | Growth of poly(this compound) chains from the amylopectin macroinitiator. | Amylopectin macroinitiator (Ap-EBiB), this compound (HMA), CuCl/BPy catalyst system |
Statistical Copolymerization and Reactivity Ratios
Statistical copolymers are polymers in which two or more different monomer units are incorporated into the polymer chain in a random or statistical sequence. The synthesis of statistical copolymers containing this compound allows for the tailoring of polymer properties by adjusting the monomer feed ratios. mdpi.comnih.gov Techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization can be employed to synthesize these copolymers with controlled molecular weights and narrow distributions. nih.gov For instance, statistical copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate have been synthesized via coordination polymerization. mdpi.com
The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r₁ and r₂). ekb.eg These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). If r₁r₂ = 1, an ideal copolymer is formed with random monomer distribution. If both r₁ and r₂ are less than 1, the copolymer tends towards an alternating structure. ekb.eg
Several methods are used to determine reactivity ratios from experimental data obtained at low monomer conversion (<10%). nih.gov These include linearization methods like the Fineman-Ross and Kelen-Tüdös methods, as well as the intersection method proposed by Mayo-Lewis. ekb.eg More advanced computational methods, such as the error-in-variable method (EVM) and k-nearest neighbor (k-NN) non-parametric regression, can also be employed for accurate determination. nih.gov For example, in the copolymerization of ethyl methacrylate (EMA) with methacrylamide (B166291) (MAM), the reactivity ratios were determined using both Fineman-Ross and Kelen-Tudos methods, yielding average values of r₁(EMA) = 0.197 and r₂(MAM) = 0.230. ekb.eg
Table 2: Monomer Reactivity Ratios for Methacrylate Copolymers
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method |
|---|---|---|---|---|
| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | Fineman-Ross, Kelen-Tudos ekb.eg |
| 2-Methoxyethyl Acrylate | 2-Methacryloyloxyethyl Phosphorylcholine | 0.53 | 2.21 | Not Specified nih.gov |
| Styrene | 2-Hydroxyethyl Acrylate | 0.38 | 0.34 | Not Specified sci-hub.se |
The chemical composition of copolymers, specifically the ratio of this compound to other comonomers, significantly influences the final properties of the material. nih.gov By tailoring the composition, properties such as surface energy, hydrophobicity, and self-assembly behavior can be precisely controlled. nih.govmdpi.com
In copolymers of glycidyl (B131873) methacrylate (GMA) and alkyl methacrylates, the composition affects the surface free energy (SFE) and lyophilic properties of coatings. mdpi.comresearchgate.net For instance, coatings based on copolymers of GMA and fluoroalkyl methacrylates can achieve SFE values ranging from 13 to 25 mN/m, which imparts superhydrophobic properties with high contact angles. mdpi.com Similarly, for amphiphilic statistical copolymers, the composition is a critical factor in the self-association process in aqueous solutions. nih.gov The hydrophilic-lipophilic balance, dictated by the monomer ratio, determines whether the copolymers form single-chain folded unimer micelles or larger multi-chain aggregates. nih.govnih.gov For example, random methacrylate copolymers with less than 40 mol% of a hydrophobic monomer like dodecyl methacrylate tended to exist as unimer micelles, while those with over 50 mol% formed multi-chain aggregates. nih.gov
Table 3: Effect of Copolymer Composition on Surface Properties
| Copolymer System | Monomer Ratio (% Hydrophobic/Functional Monomer) | Property | Observed Value |
|---|---|---|---|
| Fluoroalkyl Methacrylate-co-Glycidyl Methacrylate | 33.3% - 100% FMA | Surface Free Energy | 13 - 25 mN/m mdpi.com |
| Poly(TEMA-co-GMA) | 66% TEMA | Contact Angle | up to 168° mdpi.com |
| Poly(HIMA-co-GMA) | Not specified | Contact Angle | 166-170° mdpi.com |
Table 4: Summary of Solvent Effects on Methacrylate Copolymerization
| Monomer System | Solvent | Observed Effect |
|---|---|---|
| HEMA / BMA | n-Butanol, DMF | Reduces relative reactivity of HEMA mdpi.com |
| HEMA / BMA | Xylene | Enhances relative reactivity of HEMA mdpi.com |
| Styrene / HEMA | n-Butanol, Toluene, DMF | All solvents affect copolymer composition compared to bulk acs.org |
| Styrene / BMA | n-Butanol | Affects copolymer composition and increases kₚ,cop acs.org |
| This compound | Dimethyl Sulfoxide | Increased polarity slightly increases polymerization rate uobaghdad.edu.iq |
Advanced Characterization and Analytical Methodologies for Hexyl Methacrylate Polymers
Molecular Weight and Polydispersity Analysis
Determining the molecular weight and its distribution is fundamental in polymer science, as these parameters significantly influence the mechanical, rheological, and thermal properties of the material.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used liquid chromatography technique for determining the molecular weight distribution of polymers. resolvemass.ca The method separates molecules based on their hydrodynamic volume, or size in solution. ufl.eduinfinitalab.com
The process involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. ufl.edu Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. resolvemass.ca Smaller molecules diffuse into the pores, increasing their path length and resulting in longer elution times. ufl.edushimadzu.com A detector, commonly a refractive index (RID) detector, measures the concentration of the polymer as it elutes. infinitalab.comyoutube.com
By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate) standards), a calibration curve of log molecular weight versus elution time can be generated. shimadzu.comyoutube.com This curve is then used to determine the molecular weight distribution of the unknown PHMA sample. From this distribution, several key parameters are calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer molecule.
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI value of 1.0 signifies a monodisperse polymer where all chains have the same length.
Research has shown that GPC is effective for analyzing PHMA. For instance, copolymers of methyl methacrylate (B99206) and n-hexyl methacrylate prepared by bulk polymerization have been characterized by GPC, revealing high molecular weights (Mn ranging from 231-338 x 103 g/mol and Mw from 480-757 x 103 g/mol ). researchgate.net
| Parameter | Description | Typical Value for PHMA | Source(s) |
| Mn ( g/mol ) | Number-average molecular weight | 231,000 - 338,000 | researchgate.net |
| Mw ( g/mol ) | Weight-average molecular weight | ~400,000 - 757,000 | researchgate.netsigmaaldrich.com |
| PDI (Đ) | Polydispersity Index (Mw/Mn) | 1.2 - 2.2 | researchgate.netpolymersource.caresearchgate.net |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are vital for determining the operational limits and processing conditions for polymeric materials.
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat flow associated with thermal transitions in a polymer. mit.edunih.gov As a sample of PHMA is heated or cooled at a constant rate, DSC detects changes in heat capacity. hu-berlin.de A key property determined by DSC is the glass transition temperature (Tg) , which appears as a step-like change in the baseline of the DSC thermogram. polychemistry.comyoutube.com The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For poly(n-hexyl methacrylate), the Tg is typically observed at approximately -5 °C.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). polychemistry.com TGA is used to evaluate the thermal stability of PHMA and determine its decomposition profile. The resulting TGA curve plots percent weight loss versus temperature. From this curve, the onset temperature of decomposition can be identified, which provides a measure of the polymer's thermal stability. polychemistry.comnih.gov For example, a TGA scan of a poly(2-ethylhexyl methacrylate) sample showed a thermal degradation onset temperature of about 255 °C in a nitrogen environment. polychemistry.com Copolymers of MMA and HMA have been shown to undergo a two-step degradation process, with the weight loss in each step being dependent on the copolymer composition. researchgate.net
| Thermal Property | Analytical Technique | Description | Typical Value for PHMA | Source(s) |
| Glass Transition (Tg) | DSC | Temperature of transition from glassy to rubbery state | -5 °C | |
| Degradation Onset | TGA | Temperature at which significant weight loss begins | ~255 °C (for P(2-EHMA)) | polychemistry.com |
Morphological and Structural Characterization
Understanding the morphology and structure of this compound polymers at various length scales is essential for correlating their physical properties with their performance.
Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface topography and morphology of materials at high resolution. azom.comlibretexts.org For this compound polymers, SEM is used to examine the micro and nanoscale features of materials such as monolithic columns used in chromatography or polymer blends. azom.commdpi.com The technique involves scanning a focused beam of electrons over a sample's surface to generate an image. libretexts.org
Since polymers are typically composed of light elements like carbon and oxygen, they often produce poor contrast in SEM images. libretexts.org Therefore, samples are frequently coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup and enhance secondary electron emission for better imaging. libretexts.orgdtu.dk SEM analysis can reveal critical information about the structure of this compound-based materials, such as the shape, size, and distribution of pores in a porous monolith or the phase separation in a polymer blend. azom.com For instance, in the development of chromatographic media, SEM is used to observe the morphology of polymer beads, confirming their spherical shape and smooth surfaces. mdpi.com
Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) are non-invasive techniques used to characterize polymers and their assemblies in solution. researchgate.netcuni.cz These methods are particularly valuable for studying the self-assembly and micellization of amphiphilic block copolymers containing a hydrophobic this compound block and a hydrophilic block.
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. anton-paar.com It is used to determine the weight-average molecular mass (M_w) of the polymer or its aggregates, the radius of gyration (R_g), and the second virial coefficient (A_2), which provides information on polymer-solvent interactions. anton-paar.com
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles. cuni.cz From these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn allows for the determination of the hydrodynamic radius (R_h) via the Stokes-Einstein equation. DLS is highly sensitive for determining the size distribution of nanoparticles, such as micelles formed by this compound copolymers in solution, and for monitoring their stability and aggregation behavior in response to external stimuli like temperature or pH. researchgate.netnih.gov
Small Angle X-ray Scattering (SAXS) is a key technique for probing the nanoscale structure of materials, typically in the range of 1 to 100 nm. ou.edu It is exceptionally well-suited for studying the microphase separation in block copolymers containing this compound. sasanuma.org When block copolymers with immiscible blocks are synthesized, they can self-assemble into ordered nanostructures (e.g., spheres, cylinders, lamellae) to minimize unfavorable interactions between the blocks.
In a SAXS experiment, a collimated beam of X-rays is passed through the sample, and the scattered X-rays are detected at very small angles. ou.edu The resulting scattering pattern is a function of the electron density differences between the microphase-separated domains. ou.edu Analysis of the SAXS profile provides quantitative information about the morphology, size, and spacing of these domains. sasanuma.org For this compound block copolymers, SAXS can be used to determine the Flory-Huggins interaction parameter (χ), which quantifies the immiscibility between the blocks, and to monitor how the morphology changes with temperature. mdpi.com
Chromatographic Performance in Separation Science
Polymers based on this compound have demonstrated significant utility in the field of separation science, particularly as stationary phases in liquid chromatography. Their tunable porous structure and chemical properties make them suitable for creating high-performance separation media.
A notable application is the preparation of a monolithic capillary column composed of a this compound-co-ethylene dimethacrylate composite. nih.gov This type of column is fabricated in a single piece within the capillary, creating a continuous porous structure that offers high efficiency and low backpressure. In one study, incorporating a metal-organic framework, MIL-53(Al), into the this compound-based monolith significantly enhanced its separation capabilities for small aromatic compounds. nih.gov The presence of this compound provides a hydrophobic surface chemistry suitable for reversed-phase chromatography. nih.gov
The performance of this composite column was evaluated for the separation of alkylbenzenes. High-resolution separations were achieved in under 8 minutes, demonstrating the column's efficiency. nih.gov The separation mechanism was confirmed as reversed-phase, where retention increases with a higher percentage of water in the mobile phase. nih.gov The π-π interactions introduced by the MIL-53(Al) component also contributed to the selective separation of aromatic mixtures. nih.gov
Table 3: Chromatographic Performance for Alkylbenzene Separation on a this compound-Based Monolithic Column
| Analyte | Resolution Factor (R_s) | Column Efficiency (plates/m) |
|---|---|---|
| Propylbenzene | 0.96 - 1.75 (range for series) | 14,710 |
Data from the separation of a series of alkylbenzenes using a binary water/acetonitrile (B52724) mobile phase. nih.gov
This research highlights the potential of this compound polymers in creating advanced stationary phases for fast and efficient separations in capillary liquid chromatography. nih.govsigmaaldrich.com
This compound Monolithic Columns for Capillary Electrochromatography (CEC)
This compound-based monolithic columns have been successfully prepared and utilized as stationary phases in Capillary Electrochromatography (CEC). nih.gov These columns are synthesized through in situ polymerization within fused-silica capillaries. researchgate.net The morphology and, consequently, the chromatographic performance of these monoliths are highly dependent on the polymerization conditions, including the initiation system and the composition of the porogenic solvent. nih.gov
Researchers have investigated two primary initiation systems for the polymerization of HMA monoliths: a redox system comprising ammonium (B1175870) peroxodisulphate and N,N,N',N'-tetramethylethylenediamine (TEMED), and a thermal initiation system using azobisisobutyronitrile (AIBN). nih.gov The choice of initiator and the porogenic solvent—the mixture of solvents that creates the porous structure during polymerization—significantly influences the final properties of the column. nih.gov Both aqueous and non-aqueous porogenic solvents have been studied to tailor the column's characteristics. nih.gov
Under optimized conditions, these HMA-based monolithic stationary phases demonstrate high separation efficiency. nih.gov A key performance metric, the minimum plate height (Hmin), indicates the efficiency of a column, with lower values signifying better performance. HMA monolithic columns have achieved low minimum plate heights, demonstrating their effectiveness. nih.gov Furthermore, these columns exhibit good repeatability and column-to-column reproducibility, with relative standard deviation (RSD) values for key electrochromatographic parameters being below 5.6%. nih.gov The practical applicability of these columns has been proven through the successful separation of complex mixtures, such as polyaromatic hydrocarbons and anabolic steroids. nih.gov
| Initiation System | Porogenic Solvent | Minimum Plate Height (Hmin) | Reference |
| Ammonium Peroxodisulphate / TEMED | Aqueous | 9.6 µm | nih.gov |
| AIBN | Aqueous | 8.4 µm | nih.gov |
| AIBN | Non-aqueous | 10.0 µm | nih.gov |
Monolithic Columns for High-Throughput Bioanalysis
The inherent properties of monolithic structures, such as high permeability and enhanced mass transfer, make them particularly suitable for the rapid analysis of biomolecules. nih.govresearchgate.net this compound-based monolithic columns have been specifically developed for high-throughput bioanalysis, offering a significant reduction in separation times compared to traditional particle-packed columns. nih.gov
These columns are typically prepared by in situ polymerization in silicosteel tubing. nih.gov A common polymerization mixture consists of this compound as the functional monomer, ethylene (B1197577) dimethacrylate (EDMA) as the cross-linker, and a porogenic solvent system, such as a mixture of 1-propanol (B7761284) and 1,4-butanediol. nih.gov This formulation yields monolithic columns with adequate separation efficiency, high permeability, and good mechanical strength, capable of withstanding pressures of at least 15 MPa. nih.gov The high permeability allows for operation at significantly higher flow rates than conventional columns, which is key to reducing analysis time. nih.gov
HMA-based monolithic columns have proven to be highly effective for the rapid separation of proteins in a precipitation-redissolution liquid chromatography mode. nih.gov For instance, a mixture of four proteins—ribonuclease A, cytochrome c, transferrin, and ovalbumin—was baseline separated in under 20 seconds using a gradient elution with acetonitrile at a high flow rate. nih.gov This rapid separation capability is a major advantage for applications requiring high sample throughput. nih.govresearchgate.net
| Parameter | Value | Reference |
| Monomer | 24% this compound (HMA) | nih.gov |
| Cross-linker | 6% Ethylene Dimethacrylate (EDMA) | nih.gov |
| Porogenic Solvent | 44.5% 1-propanol, 25.5% 1,4-butanediol | nih.gov |
| Column Efficiency | ~3,000 theoretical plates (for a 20-cm column) | nih.gov |
| Back Pressure | < 1 MPa per 20 cm (at 50 µL/min) | nih.gov |
| Mechanical Strength | Resistant to at least 15 MPa | nih.gov |
| Application Example | Baseline separation of 4 proteins in < 20 seconds | nih.gov |
Advanced Poly Hexyl Methacrylate Material Systems and Research
Amphiphilic Poly(hexyl methacrylate) Block Copolymers
Amphiphilic block copolymers are macromolecules composed of covalently linked hydrophilic (water-loving) and hydrophobic (water-fearing) polymer chains. Poly(this compound) is an ideal candidate for the hydrophobic block due to its nonpolar nature. When paired with a hydrophilic block, such as poly(ethylene oxide) (PEO), the resulting amphiphilic block copolymer can self-assemble into various nanostructures. globalresearchonline.net
The self-assembly of block copolymers is a spontaneous process driven by the minimization of interfacial energy between incompatible blocks and the surrounding solvent. researchgate.net In a selective solvent that favors one block over the other, the copolymer chains aggregate to form micelles. mdpi.com For a PHMA-based amphiphilic block copolymer in an aqueous solution, the hydrophobic PHMA chains collapse to form the core of the micelle, while the hydrophilic blocks form a protective outer shell, or corona, that interfaces with the water. mdpi.com
The morphology of these self-assembled structures is not limited to spheres. Depending on factors like the relative block lengths, polymer concentration, and solvent composition, various structures can be formed, including: mdpi.comepa.gov
Spherical micelles
Cylindrical or rod-like micelles
Lamellae (bilayer sheets)
Vesicles (polymersomes), which are hollow spheres with a bilayer membrane
This behavior allows for the creation of complex, ordered nanostructures from the bottom-up, a key principle in nanomaterials fabrication. epa.gov The specific morphology can be predicted and controlled by adjusting the molecular architecture of the block copolymer. mdpi.com
A significant application of the micellar structures formed by amphiphilic block copolymers is the encapsulation and delivery of poorly water-soluble molecules. The hydrophobic core of the micelle, formed by the poly(this compound) block, serves as a natural reservoir for other hydrophobic compounds. ias.ac.in
Curcumin (B1669340), a natural polyphenol with therapeutic potential, is a prime example of a hydrophobic compound that suffers from low bioavailability due to its poor water solubility. researchgate.netacs.org Encapsulating curcumin within the PHMA core of a polymeric micelle can dramatically increase its solubility and stability in aqueous environments. ias.ac.inacs.org The process involves the physical entrapment of the drug molecules within the core as the micelles self-assemble. acs.org
Research on similar amphiphilic systems has demonstrated that this encapsulation can protect the drug from degradation and control its release. researchgate.netacs.org The efficiency of this encapsulation depends on the interactions between the drug and the core-forming polymer block. acs.org The use of a PHMA core provides a suitable nonpolar environment for housing hydrophobic molecules like curcumin, thereby enhancing their potential for various applications.
Mechanoresponsive Poly(n-hexyl methacrylate) Networks
Mechanoresponsive polymers are a class of smart materials that change their properties, such as color, in response to mechanical stress. This functionality is achieved by incorporating mechanically sensitive molecules, known as mechanophores, into the polymer structure.
Recent studies have focused on creating mechanoresponsive soft materials by introducing a rigid and brittle mechanochromic cross-linker into a flexible poly(n-hexyl methacrylate) (PHMA) network. rsc.org One such cross-linker is difluorenylsuccinonitrile-containing methacrylate (B99206) (DFMA). rsc.org In this system, the central carbon-carbon (C-C) bond of the DFMA molecule acts as a dynamic covalent bond that can rupture under mechanical strain. rsc.org This integration of a mechanophore as a cross-linker allows the material to visually indicate stress levels and damage.
| Component | Function | Reference |
| Poly(n-hexyl methacrylate) (PHMA) | Flexible polymer network matrix | rsc.org |
| Difluorenylsuccinonitrile (DFSN)-based linker (DFMA) | Mechanochromic cross-linker that fractures under stress | rsc.orgui.ac.id |
When the PHMA network containing the DFMA cross-linker is subjected to mechanical stress, the weaker central C-C bond in the DFMA unit cleaves preferentially. rsc.orgui.ac.id This bond scission results in the generation of stable pink-colored radicals, causing the material to change color from light gray to pink. rsc.orgmdpi.com This visible color change provides a direct, non-contact method for detecting stress within the material. rsc.org
The cleavage of these sacrificial bonds is a highly effective mechanism for energy dissipation. rsc.orgui.ac.id By breaking these specific bonds, the mechanical energy that would otherwise lead to catastrophic failure of the material is absorbed and dissipated. This process leads to enhanced mechanical properties, including a notable hysteresis loop in stress-strain curves, indicating improved toughness. rsc.org After the deformation, the dynamic nature of the covalent bonds allows for their reassociation, which, along with the reorganization of the polymer network, contributes to the material's recovery, albeit at a slower rate. rsc.org
The intensity of the pink color correlates with the applied stress, beginning to appear at pressures around 1.5 to 2.0 MPa. rsc.org The uniform distribution of the color change across the material under high deformation confirms that the bond rupture occurs evenly, preventing stress concentration at specific points. rsc.org
| Property | Observation | Significance | Reference |
| Mechanochromic Response | Color change from light gray to pink under stress | Visual indication of stress and damage | rsc.org |
| Mechanism | Scission of central C-C bond in DFMA cross-linker | Generation of colored radicals | rsc.orgui.ac.id |
| Energy Dissipation | Remarkable hysteresis loop in stress-strain tests | Improved material toughness and resistance to failure | rsc.org |
| Stress Correlation | Color appears at ~1.5 - 2.0 MPa and intensifies with stress | Quantitative, non-contact stress detection | rsc.org |
Poly(n-hexyl methacrylate) for Tunable Optical Properties
The optical properties of polymeric materials, such as refractive index and light transmission, are critical for applications ranging from lenses and displays to advanced photonic devices. Poly(n-hexyl methacrylate) and its derivatives can be engineered to create materials with tunable optical characteristics, particularly through the formation of liquid crystalline structures.
By attaching mesogenic (liquid crystal-forming) side groups to the PHMA backbone, it is possible to create side-chain liquid-crystalline polymers (SCLCPs). One such example is the polymer derived from 6-[4-(4'-methoxyphenyl)phenoxy]this compound. These materials combine the properties of liquid crystals with the processability of polymers. The orientation of the mesogenic side chains can be controlled by external stimuli, allowing for the tuning of the material's optical properties, such as birefringence (the dependence of refractive index on light polarization).
Differential scanning calorimetry studies of these SCLCPs show that they exhibit distinct liquid-crystalline mesophases over a specific temperature range. The stability and type of mesophase, and therefore the optical texture, are dependent on the polymer's chain length. This allows for the precise tuning of the material's optical response by controlling the polymerization process. Such polymers are investigated for applications in optical films, displays, and data storage, where control over light is essential.
Poly(this compound) in Liquid Crystal Systems
The interface between a polymer surface and a liquid crystal (LC) layer is crucial for the performance of liquid crystal displays (LCDs). The polymer surface dictates the alignment, or "anchoring," of the LC molecules, which in turn controls the optical properties of the device.
High-density brushes of poly(this compound) grafted onto a substrate have been shown to create a surface with exceptionally weak azimuthal anchoring for nematic liquid crystals (NLCs) at room temperature. rsc.orgcapes.gov.brrsc.org This is a significant departure from conventional alignment layers, like rubbed polyimide, which provide strong anchoring. rsc.org
The weak anchoring is attributed to the dynamic nature of the PHMA brush surface. Because the Tg of PHMA (-5 °C) is well below room temperature, the polymer chains are highly mobile. rsc.org This mobility, associated with the micro-Brownian motions of the polymer chains, results in a soft, viscoelastic surface that exerts very little directional force on the adjacent liquid crystal molecules. rsc.org Consequently, the LC director can be easily reoriented by a small external field, such as a light push or a low voltage. capes.gov.brrsc.org
Research has demonstrated that LC cells constructed with high-density PHMA brush substrates can be driven at a threshold voltage five times lower than that of conventional cells. capes.gov.brrsc.org The azimuthal anchoring energy coefficient for NLCs on PHMA brushes is significantly lower than on polymers with higher glass transition temperatures. figshare.comresearchgate.net This near-zero anchoring force enables the development of new LCD modes with novel orientation capabilities. rsc.org
Table 2: Anchoring Energy of Nematic Liquid Crystals on Various Polymer Brushes
| Polymer Brush | Glass Transition Temp. (Tg) | Azimuthal Anchoring Coefficient (Aφ) at 25°C | Polar Anchoring Coefficient (Aθ) |
|---|---|---|---|
| Poly(this compound) (PHMA) | -5 °C | ~1.1 x 10⁻⁶ J m⁻² researchgate.net | ~10⁻⁵ J m⁻² figshare.com |
| Poly(methyl methacrylate) (PMMA) | ~105 °C | ~10⁻⁵ J m⁻² researchgate.net | ~10⁻⁴ J m⁻² figshare.com |
| Poly(styrene) (PS) | ~100 °C | ~10⁻⁵ J m⁻² researchgate.net | ~10⁻⁴ J m⁻² figshare.com |
Environmental and Toxicological Research of Hexyl Methacrylate and Its Derivatives
Ecological Impact and Environmental Fate Studies
Hexyl methacrylate (B99206) is subject to a variety of environmental regulations globally, reflecting its industrial use and potential for environmental release. In the United States, it is listed on the Toxic Substances Control Act (TSCA) Inventory. chemicalbook.com Similarly, it is registered in the European Union under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). chemicalbook.com It is also included in New Zealand's Inventory of Chemicals (NZIoC). chemicalbook.com However, it is not listed in China's Catalog of Hazardous Chemicals (2015). chemicalbook.com
Regulatory assessments of related methacrylate compounds provide some context. For instance, a screening assessment of a group of acrylates and methacrylates conducted under the Canadian Environmental Protection Act, 1999 (CEPA) concluded that these substances were not entering the environment in quantities or under conditions that constitute a danger to human life or health. canada.ca In Japan, a structurally similar compound, 2-Ethylhexyl methacrylate, was previously classified as a Class 1 Designated Chemical Substance under the Pollutant Release and Transfer Register (PRTR) Law but was removed from this classification in April 2023. env.go.jp This suggests a re-evaluation of its environmental and health risks.
While specific environmental quality standards for this compound are not widely established, its handling and disposal are governed by general regulations for chemical substances. These typically require measures to prevent release into the environment and mandate appropriate disposal methods, such as incineration at a licensed facility, to avoid contamination of water and soil. chemicalbook.com
The primary route of environmental release for this compound is associated with its industrial production and use as a monomer in the synthesis of polymers for coatings, adhesives, and other applications. nih.gov Occupational exposure is considered the most significant pathway for human contact, primarily through inhalation of vapors and dermal contact during manufacturing, transportation, and application processes. mpausa.org
Data for the closely related compound, 2-Ethylthis compound, indicates that the chemical industry is the major source of environmental release, with the largest proportion being emitted to the atmosphere. env.go.jp In fiscal year 2020 in Japan, for example, the total environmental release of 2-Ethylthis compound was approximately 0.18 tonnes. env.go.jp Models predicted that the majority of this would be distributed to the atmosphere (56.0%) and water bodies (43.1%). env.go.jp
For the general population, exposure to methacrylate esters is generally low. mpausa.org While these monomers are used in a variety of consumer products, such as latex paints and dental prosthetics, they are typically present in very low residual amounts in the final polymer products. mpausa.orgmpausa.org Migration from these finished articles is considered minimal, leading to negligible consumer exposure. mpausa.org
The environmental fate of methacrylates, including this compound, is characterized by rapid biodegradation and a limited potential for bioaccumulation, which lowers the priority for extensive further environmental investigation. mpausa.org
Toxicological Assessments
This compound is classified as an irritant to both the skin and eyes. nih.gov The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) includes the hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") for this compound. nih.gov
Table 1: GHS Hazard Classifications for Dermal and Ocular Effects of this compound
| Endpoint | GHS Hazard Classification | Hazard Statement |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation |
Data sourced from PubChem and a safety data sheet from ChemicalBook. chemicalbook.comnih.gov
Skin Sensitization
This compound is recognized as a skin sensitizer (B1316253). Its GHS classification includes the hazard statement H317 ("May cause an allergic skin reaction"), and it is categorized as "Skin Sens. 1". This indicates that it has the potential to cause an allergic skin reaction following contact. Allergic contact dermatitis is a known adverse effect associated with exposure to various methacrylate monomers, particularly in occupational settings such as dentistry and cosmetology. cir-safety.orgsemanticscholar.org
The potency of a skin sensitizer can be quantitatively assessed using the Local Lymph Node Assay (LLNA), which determines the concentration required to induce a threefold increase in lymphocyte proliferation (EC3 value). A lower EC3 value indicates a more potent sensitizer. While a specific LLNA-derived EC3 value for this compound was not found in the reviewed literature, a study on structurally similar acrylates classified butyl acrylate (B77674), ethyl acrylate, and methyl acrylate as weak sensitizers, while ethylhexyl acrylate was borderline between a weak and moderate sensitizer. nih.gov This suggests that this compound is also likely to be a weak to moderate skin sensitizer.
Respiratory Sensitization
Regarding respiratory effects, this compound is classified as a respiratory irritant under the GHS with the hazard statement H335 ("May cause respiratory irritation"). nih.gov However, there is a distinction between respiratory irritation and respiratory sensitization, which involves an immune-mediated response leading to conditions like occupational asthma.
The available evidence for methacrylates as a class does not strongly support their classification as respiratory sensitizers. tandfonline.comnih.gov Extensive reviews of methyl methacrylate (MMA), the most widely studied compound in this class, have concluded that it is not a respiratory sensitizer, although it can cause respiratory irritation. tandfonline.comnih.gov There is a lack of specific studies on the respiratory sensitization potential of this compound.
Table 2: GHS Hazard Classifications for Sensitization and Respiratory Effects of this compound
| Endpoint | GHS Hazard Classification | Hazard Statement |
| Skin Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction |
| Respiratory Effect | STOT SE 3 | H335: May cause respiratory irritation |
Data sourced from PubChem and Sigma-Aldrich. nih.gov
There is a lack of specific developmental toxicity studies for this compound conducted according to current international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). nih.govoecd.orgoecd.orgoecd.org
However, research on other methacrylate esters provides some insight into the potential developmental effects of this class of compounds. Studies on ethyl methacrylate, n-butyl methacrylate, and allyl methacrylate in rats exposed via inhalation did not show significant increases in embryo/fetal death or malformations. Fetal toxicity, in the form of reduced fetal body weight, was observed at exposure levels that also caused clear signs of maternal toxicity. This suggests that these methacrylate esters are not selectively toxic to the developing fetus.
Due to the absence of specific data for this compound, a conclusive assessment of its developmental toxicity cannot be made. Further studies would be necessary to determine its specific potential to affect embryonic and fetal development.
Genotoxicity and Mutagenicity Research
The potential for this compound to cause genetic damage (genotoxicity) or changes in genetic material (mutagenicity) has been evaluated primarily through a "category approach." nih.goveuropa.eu This scientific method groups structurally similar chemicals, allowing toxicological data from well-studied compounds to be applied to less-studied ones. nih.gov this compound is part of the lower alkyl methacrylate esters category, which also includes compounds like methyl methacrylate (MMA), ethyl methacrylate (EMA), n-butyl methacrylate (nBMA), and 2-ethylthis compound (2-EHMA). nih.govmpausa.orgmpausa.org These esters are known to be rapidly metabolized into methacrylic acid and the corresponding alcohol. mpausa.orgoecd.org
A comprehensive review of this category reveals a consistent genotoxicity profile. nih.gov Across the class of lower alkyl methacrylates, the compounds are generally found to be negative for gene mutations in bacterial assays, such as the Ames test. nih.govmpausa.org A liquid incubation assay with Salmonella typhimurium TA100 showed no mutagenic activity for hexyl acrylate, a structurally related compound. researchgate.net
However, studies conducted in vitro (in cell cultures) have shown that some methacrylate esters can cause chromosomal aberrations, which are changes to the structure of chromosomes. mpausa.orgmpausa.org These effects, known as clastogenicity, are typically observed only at high concentrations that also cause significant cell toxicity. mpausa.org The positive findings in some in vitro mouse lymphoma assays are also associated with these chromosomal changes rather than direct gene mutations. mpausa.org
The following table summarizes the genotoxicity findings for the lower alkyl methacrylate category, which informs the assessment of this compound.
| Compound | Ames Salmonella Assay (Gene Mutation) | In Vitro Mammalian Cell Assay (Chromosome Aberration) | In Vivo Mammalian Assay (e.g., Micronucleus) |
|---|---|---|---|
| Lower Alkyl Methacrylates (Category) | Negative | Positive at high, cytotoxic concentrations | Negative |
| Methyl Methacrylate (MMA) | Negative | Negative in CHO, CHL assays | Negative |
| Ethyl Methacrylate (EMA) | Negative | Negative | Negative |
| n-Butyl Methacrylate (nBMA) | Negative | Negative | Negative |
| 2-Ethylthis compound (2-EHMA) | Negative | Negative | Negative |
Q & A
Q. What are the critical experimental design considerations for synthesizing hexyl methacrylate-based polymers?
When designing synthesis protocols, prioritize:
- Stabilizer management : this compound often contains 50–150 ppm MEHQ to prevent premature polymerization. Quantify residual stabilizers via HPLC or GC-MS to avoid interference in reaction kinetics .
- Purification : Use column chromatography or vacuum distillation for monomer purification. Confirm purity via NMR (<i>δ</i> 5.5–6.1 ppm for vinyl protons) and FTIR (C=O stretch at 1720 cm⁻¹) .
- Polymerization conditions : Opt for controlled radical polymerization (e.g., RAFT) to tailor molecular weight distribution. Document initiator-to-monomer ratios and reaction temperatures to ensure reproducibility .
Q. How do impurities in this compound affect polymerization outcomes, and how can they be mitigated?
Impurities (e.g., residual solvents, stabilizers) may alter reaction rates or crosslinking density. Mitigation strategies include:
- Pre-polymerization treatment : Pass the monomer through an inhibitor-removal column (e.g., alumina-based adsorbents) .
- Real-time monitoring : Use in-line FTIR or Raman spectroscopy to track monomer conversion and detect side reactions .
- Control experiments : Compare polymerization kinetics with purified vs. unpurified monomer batches to quantify impurity effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported glass transition temperatures (Tg) of poly(this compound) (PHMA) across studies?
Discrepancies often arise from differences in:
- Molecular weight : Higher Mn correlates with increased Tg. Use SEC-MALS to characterize Mn and Đ (dispersity) .
- Tacticity : Syndiotactic-rich PHMA exhibits higher Tg than isotactic forms. Confirm tacticity via <sup>13</sup>C NMR (<i>δ</i> 44–46 ppm for backbone carbons) .
- Measurement method : Compare DSC (10°C/min heating rate) with DMA (1 Hz frequency) data. Annotate thermal history (e.g., annealing conditions) in publications .
Q. What advanced characterization techniques are essential for probing this compound copolymer nanostructures?
For core-shell or block copolymer systems:
- SAXS/SANS : Resolve domain spacing and morphology (e.g., lamellar vs. cylindrical phases) in solvent-cast films .
- TEM with staining : Use RuO4 or OsO4 to enhance contrast between hydrophobic (this compound) and hydrophilic blocks .
- AFM-based nanomechanics : Map local elastic moduli to correlate structure with mechanical properties (e.g., core-shell rigidity) .
Q. How can computational modeling enhance the design of this compound-containing materials?
- MD simulations : Predict solubility parameters (δ) for solvent selection or phase behavior in copolymer blends .
- DFT calculations : Optimize initiator-monomer interactions in RAFT polymerization to minimize side reactions .
- QSPR models : Relate monomer structure (e.g., alkyl chain length) to polymer properties (Tg, hydrophobicity) for high-throughput screening .
Methodological Best Practices
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental sections: report full synthesis protocols, characterization data, and statistical analyses in main text or supplementary materials .
- Ethical reporting : Disclose conflicts of interest and funding sources per AMA standards .
- Data accessibility : Deposit raw NMR, DSC, and chromatographic data in FAIR-aligned repositories (e.g., Zenodo) to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
